2-Aminobenzo[d]oxazol-6-ol 2-Aminobenzo[d]oxazol-6-ol
Brand Name: Vulcanchem
CAS No.: 1806576-91-9
VCID: VC4608541
InChI: InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9)
SMILES: C1=CC2=C(C=C1O)OC(=N2)N
Molecular Formula: C7H6N2O2
Molecular Weight: 150.137

2-Aminobenzo[d]oxazol-6-ol

CAS No.: 1806576-91-9

Cat. No.: VC4608541

Molecular Formula: C7H6N2O2

Molecular Weight: 150.137

* For research use only. Not for human or veterinary use.

2-Aminobenzo[d]oxazol-6-ol - 1806576-91-9

Specification

CAS No. 1806576-91-9
Molecular Formula C7H6N2O2
Molecular Weight 150.137
IUPAC Name 2-amino-1,3-benzoxazol-6-ol
Standard InChI InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9)
Standard InChI Key DHVVLFDEVIVGAO-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)OC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Aminobenzo[d]oxazol-6-ol (molecular formula: C₇H₆N₂O₂) features a bicyclic structure comprising a benzene ring fused to an oxazole ring. The oxazole moiety contains an oxygen atom at position 1 and a nitrogen atom at position 3, with an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 6 of the benzene ring. This arrangement confers unique electronic properties, as the electron-donating amino and hydroxyl groups influence the compound’s solubility, acidity, and reactivity .

Physicochemical Characteristics

While direct experimental data for 2-Aminobenzo[d]oxazol-6-ol are scarce, properties can be extrapolated from structurally related compounds:

PropertyValue (Estimated)Source CompoundReference
Molecular Weight150.13 g/mol4-Hydroxy-2-aminobenzoxazol
Density~1.3 g/cm³2-Phenylbenzo[d]oxazol-6-ol
Boiling Point~300–360°CBenzoxazole derivatives
LogP (Partition Coeff.)1.2–1.5Analogous benzoxazoles

The hydroxyl group at position 6 enhances hydrophilicity compared to non-hydroxylated analogs, potentially improving aqueous solubility. The amino group at position 2 facilitates participation in condensation and nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Synthesis and Characterization

Synthetic Routes

Two primary strategies dominate the synthesis of 2-aminobenzoxazole derivatives, which can be adapted for 2-Aminobenzo[d]oxazol-6-ol:

Cyclization of o-Aminophenols

This method involves reacting o-aminophenol derivatives with electrophilic cyanating agents. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O as a Lewis acid catalyst yields 2-aminobenzoxazoles . Adapting this protocol to 6-hydroxy-o-aminophenol would theoretically produce the target compound:

  • Reaction Setup: 6-Hydroxy-o-aminophenol (1 equiv) and NCTS (1.5 equiv) are dissolved in 1,4-dioxane.

  • Catalysis: BF₃·Et₂O (2 equiv) is added to activate the cyanating agent.

  • Cyclization: Refluxing the mixture for 24–30 hours induces cyclization, followed by neutralization with NaHCO₃ and purification via column chromatography .

This method is advantageous due to its operational simplicity and use of nonhazardous reagents, achieving yields of 70–85% for analogous compounds .

Spectroscopic Characterization

Key spectroscopic features of benzoxazole derivatives include:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.4 ppm, with the hydroxyl proton appearing as a broad singlet near δ 5.5–6.0 ppm .

  • ¹³C NMR: The oxazole ring carbons typically show signals at δ 160–165 ppm (C-2) and δ 140–150 ppm (C-4 and C-5) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 150.13 [M+H]⁺ .

Comparative Analysis with Related Compounds

4-Hydroxy-2-aminobenzoxazol

This positional isomer lacks the 6-hydroxy group, altering its electronic distribution and biological activity. Comparative studies suggest that the 6-hydroxy derivative may exhibit enhanced solubility and antioxidant capacity .

2-Phenylbenzo[d]oxazol-6-ol

The phenyl substituent at position 2 increases lipophilicity, reducing aqueous solubility compared to the amino-substituted analog . This highlights the amino group’s role in balancing hydrophilicity and reactivity.

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